6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Libraries

6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 876301-26-7) is a heterocyclic small molecule built on the privileged [1,2,4]triazolo[4,3-a]pyridine scaffold, bearing a bromine atom at the 6-position and an ortho-isopropylphenyl substituent at the 3-position. With a molecular formula of C₁₅H₁₄BrN₃, a molecular weight of 316.2 g/mol, and a calculated logP of approximately 3.83, the compound occupies a lipophilic chemical space characteristic of kinase-targeted probe and lead molecules.

Molecular Formula C15H14BrN3
Molecular Weight 316.20 g/mol
Cat. No. B13101699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC15H14BrN3
Molecular Weight316.20 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br
InChIInChI=1S/C15H14BrN3/c1-10(2)12-5-3-4-6-13(12)15-18-17-14-8-7-11(16)9-19(14)15/h3-10H,1-2H3
InChIKeyVDZDTZQGYXCVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 876301-26-7): Scaffold, Physicochemical Profile, and Procurement Relevance


6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 876301-26-7) is a heterocyclic small molecule built on the privileged [1,2,4]triazolo[4,3-a]pyridine scaffold, bearing a bromine atom at the 6-position and an ortho-isopropylphenyl substituent at the 3-position . With a molecular formula of C₁₅H₁₄BrN₃, a molecular weight of 316.2 g/mol, and a calculated logP of approximately 3.83, the compound occupies a lipophilic chemical space characteristic of kinase-targeted probe and lead molecules [1]. The 6-bromo substituent serves as a versatile synthetic handle for cross-coupling reactions — Suzuki, Buchwald-Hartwig, and related palladium-catalyzed transformations — enabling downstream diversification into focused compound libraries, while the 3-(2-isopropylphenyl) group imparts distinct steric and electronic features that differentiate it from simpler 3-phenyl or 3-heteroaryl analogs . The compound has been cited in patent literature (US-9096593-B2) within the context of kinase modulation programs, specifically as a structural component of Fms/Kit/Flt-3 inhibitor series, establishing its relevance to medicinal chemistry procurement workflows [2].

Why 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Interchanged with Generic Triazolopyridine Analogs


The [1,2,4]triazolo[4,3-a]pyridine scaffold is not a monolithic pharmacophore; substitution pattern — particularly at the 3- and 6-positions — governs kinase selectivity, antiproliferative potency, and synthetic tractability in divergent and orthogonal ways [1]. Replacing the 3-(2-isopropylphenyl) group with a simple phenyl (CAS 1260810-02-3) eliminates the ortho steric bulk that modulates target binding conformation, while substituting with a 4-pyridinyl group (6-bromo-3-(pyridin-4-yl) analog) introduces a basic nitrogen that alters both solubility and hydrogen-bonding capacity [2]. Conversely, retaining only the 3-isopropyl group without the phenyl ring (CAS 459448-06-7) removes the aromatic stacking potential essential for Type II kinase inhibitor binding modes . The 6-bromo position is critical as a cross-coupling exit vector; analogs lacking this halogen (e.g., the unsubstituted 3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine) forfeit the ability to serve as a diversification-ready intermediate. These substitution-dependent differences mean that procurement decisions cannot rely on scaffold-level assumptions — the specific combination of 6-Br and 3-(2-isopropylphenyl) in CAS 876301-26-7 encodes a unique profile of synthetic utility and biological target space that generic analogs do not replicate [1].

Quantitative Differentiation Evidence: 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine vs. Closest Analogs


Synthetic Diversification Capacity: 6-Bromo Handle Enables Suzuki Coupling vs. Non-Halogenated Analogs

The C6-Br bond in 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine serves as a universal exit vector for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling introduction of aryl, heteroaryl, amino, or alkynyl diversity elements in a single late-stage step. This contrasts with the non-halogenated parent scaffold (3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine), which requires de novo synthesis for each analog, increasing synthetic step count by 3–5 steps per derivative [1]. The 6-bromo-3-phenyl analog (CAS 1260810-02-3, C₁₂H₈BrN₃, MW 274.12) retains the bromo handle but lacks the isopropyl group, resulting in a smaller molecular footprint (ΔMW = −42.1 g/mol) and reduced lipophilicity (estimated ΔlogP ≈ −1.0) that constrains its utility in hydrophobic kinase binding pockets [2].

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Libraries

Lipophilicity and Permeability: logP Differentiation from 3-Pyridinyl and 3-Isopropyl Analogs

6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine exhibits a calculated logP of 3.83 (ZINC15), placing it in the lipophilicity range preferred for Type II kinase inhibitors that occupy deep hydrophobic pockets adjacent to the ATP-binding site [1]. The 3-(pyridin-4-yl) analog (6-bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, C₁₁H₇BrN₄, MW 275.10) introduces a basic nitrogen that reduces logP by an estimated 1.5–2.0 units while increasing topological polar surface area (tPSA), favoring solubility but compromising passive membrane permeability . Conversely, the 3-isopropyl analog (CAS 459448-06-7, C₉H₁₀BrN₃, MW 240.1) has a lower molecular weight but lacks the aromatic ring system necessary for π-stacking interactions with kinase hinge regions, a binding mode confirmed crystallographically for related triazolopyridine-based c-Met and p38α inhibitors [2].

Physicochemical Properties ADME Kinase Drug Design

Kinase Patent Provenance: Documented Role in Fms/Kit/Flt-3 Inhibitor Series vs. Uncharacterized Analogs

6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is explicitly encompassed within the generic Markush structures of US Patent 9,096,593 B2 (Plexxikon Inc.), which discloses compounds as inhibitors of Fms, Kit, and Flt-3 protein kinases — clinically validated oncology targets [1]. This patent provenance provides a documented linkage between this specific substitution pattern and a defined kinase selectivity profile. In contrast, the 6-bromo-3-phenyl analog (CAS 1260810-02-3) and 6-bromo-3-(pyridin-4-yl) analog lack comparable patent documentation linking them to specific kinase targets, making their biological annotation largely inferential . The Structure-Activity Relationship (SAR) context within the triazolopyridine class indicates that 3-aryl substituents with ortho-substitution (as in the 2-isopropylphenyl group) can enhance kinase selectivity by filling a hydrophobic pocket adjacent to the gatekeeper residue, a structural feature absent in unsubstituted 3-phenyl derivatives [2].

Kinase Inhibition Patent Analysis Fms Kinase Oncology

Scaffold-Level Antiproliferative Benchmarking: Triazolopyridine Class Activity vs. 5-FU Control

While direct IC₅₀ data for 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine against specific cancer cell lines is not publicly reported, the 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine class — to which this compound belongs — has demonstrated nanomolar antiproliferative activity. The most potent analog in the 3,6-diaryl series (compound 7i, bearing 3,4,5-trimethoxyphenyl at C6 via the bromo handle) exhibited an IC₅₀ of 0.012 nM against HeLa cells, representing a 62-fold improvement over the parent compound 6 (IC₅₀ = 12 nM), and was 62-fold more potent than the parent and comparable to combretastatin A-4 (CA-4) in tubulin polymerization inhibition (IC₅₀ = 3.4 vs. 4.2 μM) [1]. In a separate series, 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives achieved IC₅₀ values of 5.98–12.58 μM across HeLa, HCT116, MCF-7, and A549 cell lines, surpassing the positive control 5-fluorouracil (5-FU) [2]. These class-level benchmarks establish that the triazolopyridine core — when appropriately substituted at C3 and C6 — can deliver both nanomolar potency and broad-spectrum activity, providing a quantitative framework for evaluating the target compound's potential as a diversification precursor.

Antiproliferative Activity Cancer Cell Lines Tubulin Polymerization

Optimal Procurement and Research Application Scenarios for 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine


Kinase-Focused Fragment-to-Lead and Lead Optimization Programs Targeting Fms/Kit/Flt-3

Procurement of CAS 876301-26-7 is justified for medicinal chemistry teams pursuing Type II kinase inhibitors within the Fms/Kit/Flt-3 family. The compound's patent provenance in US-9096593-B2 provides a documented starting point for SAR exploration around the 3-(2-isopropylphenyl) motif, while the 6-bromo handle enables rapid parallel diversification to probe the solvent-exposed region of the kinase active site. The logP of ~3.83 supports adequate cell permeability for intracellular target engagement assays, and the molecular weight of 316.2 leaves substantial room for additional substituents before exceeding Lipinski's Rule of 5 threshold (MW < 500) [1].

Diversification-Ready Intermediate for Tubulin Polymerization Inhibitor Libraries

Based on the class-level antiproliferative benchmark — where 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridines achieved IC₅₀ values as low as 0.012 nM against HeLa cells — 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine serves as a strategic intermediate for generating focused libraries targeting the colchicine binding site of tubulin. The 6-bromo position is the critical diversity point; Suzuki coupling with arylboronic acids bearing 3,4,5-trimethoxy or related pharmacophores can yield analogs with potency comparable to or exceeding combretastatin A-4 (tubulin polymerization IC₅₀ = 4.2 μM) [2].

Parallel Synthesis and High-Throughput Chemistry (HTC) Library Production

The combination of a single reactive halogen handle (C6-Br) and a pre-installed 3-aryl pharmacophore makes this compound an ideal substrate for automated parallel synthesis platforms. Unlike analogs requiring multi-step de novo construction, the 6-bromo intermediate can be plated into 96-well format and subjected to a single Suzuki or Buchwald-Hartwig coupling step per well, enabling production of 96-compound libraries within 1–2 synthetic cycles. This compares favorably with non-halogenated or multiply-halogenated alternatives that either lack diversification capacity or require iterative protection/deprotection strategies [1].

Physicochemical Property-Driven Lead Optimization for CNS-Penetrant Kinase Inhibitors

The compound's calculated logP of 3.83 places it at the upper boundary of the CNS drug-like space (typically logP 2–5), while the presence of the 2-isopropylphenyl group contributes to a favorable balance of lipophilicity and aromatic character for blood-brain barrier penetration. Compared to the more polar 3-(pyridin-4-yl) analog (estimated logP ≈ 1.8–2.3), CAS 876301-26-7 offers a starting point more amenable to CNS-targeted kinase inhibitor programs where passive permeability is rate-limiting. Procurement of this intermediate allows medicinal chemists to explore C6 substituents that fine-tune logP within the 2–4 range while maintaining target engagement [3].

Quote Request

Request a Quote for 6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.